molecular formula C14H12F3NO B028110 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline CAS No. 102766-74-5

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline

Cat. No.: B028110
CAS No.: 102766-74-5
M. Wt: 267.25 g/mol
InChI Key: XEZSBTYKZOAQQK-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline is a chemical compound of interest in medicinal chemistry and drug discovery research. This aniline derivative features a phenoxy linker and a trifluoromethyl group, a motif known to significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules . The incorporation of a trifluoromethyl group is a common strategy in lead optimization, as it can enhance metabolic stability, membrane permeability, and binding affinity through electronic and hydrophobic effects . While specific biological data for this compound is not currently available in the scientific literature, its structure suggests potential as a valuable building block or intermediate. Researchers may explore its utility in developing novel ligands for various biological targets, particularly in the synthesis of compounds for probing G protein-coupled receptors (GPCRs) and other enzyme families . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

2-methyl-4-[4-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-8-12(6-7-13(9)18)19-11-4-2-10(3-5-11)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZSBTYKZOAQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555119
Record name 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102766-74-5
Record name 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-methyl-4-nitroaniline with 4-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride as catalysts.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds with modified functional groups.

Scientific Research Applications

Pharmaceutical Development

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline is utilized in medicinal chemistry for the development of bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable component in drug design.

Agrochemicals

The compound serves as an intermediate in the synthesis of various agrochemicals, including insect growth regulators (IGRs). For instance, it is a precursor in the production of flufenoxuron, an IGR used to control pest populations by inhibiting their growth and development .

Material Science

In material science, this compound is explored for its potential in creating novel polymers with unique properties. The incorporation of trifluoromethyl groups can impart desirable characteristics such as increased thermal stability and chemical resistance.

Case Studies

Study Title Objective Findings
Synthesis of Flufenoxuron IntermediatesTo develop efficient synthetic routes for agrochemical intermediatesDemonstrated high yields and low environmental impact using this compound as a key intermediate .
Biological Activity AssessmentEvaluating the pharmacological potential of synthesized derivativesCompounds derived from this compound exhibited significant inhibition against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Structure and Properties

  • Molecular Formula: C₁₄H₁₂F₃NO
  • Molecular Weight : 267.25 g/mol
  • Key Structural Features: A central aniline backbone substituted with a methyl group at the 2-position and a phenoxy group at the 4-position, which itself bears a trifluoromethyl (CF₃) group at its para position .

This compound’s biological activity, particularly in antimicrobial and anticancer research, is attributed to the electron-withdrawing trifluoromethyl group and the steric effects of the methylphenoxy moiety . Its unique substitution pattern enhances stability and binding affinity to biological targets.

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compounds with trifluoromethyl and phenoxy groups but differing substituent positions exhibit distinct reactivity and applications:

Compound Name Structural Features Key Differences Biological Activity
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline Trifluoromethyl at 2-position, phenoxy at 4-position Altered electronic effects due to substituent orientation Moderate antimicrobial activity
3-Fluoro-4-(3-methylphenoxy)aniline Fluorine at 3-position, methylphenoxy at 4-position Reduced electron-withdrawing effects compared to CF₃ Lower anticancer activity
2,6-Difluoro-4-(trifluoromethyl)aniline Difluoro and trifluoromethyl groups on phenoxy ring Increased stability and reactivity due to fluorine substitutions Low anticancer activity (lacks phenoxy group)

Impact : The para-substituted trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to meta-substituted analogs .

Functional Group Variations

The presence or absence of specific functional groups alters chemical behavior:

Compound Name Functional Groups Key Properties
4-Ethoxy-2-(trifluoromethyl)aniline Ethoxy and trifluoromethyl groups Enhanced reactivity and binding affinity due to ethoxy’s electron-donating effects
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride Chlorine and trifluoromethoxy groups Improved membrane penetration due to Cl’s lipophilicity
2-(4-Methylphenoxy)-5-(trifluoromethyl)aniline Methylphenoxy and trifluoromethyl groups Reduced reactivity compared to chlorine-containing analogs

Key Insight : The methyl group in the target compound provides steric hindrance, reducing unwanted side reactions in synthetic pathways compared to bulkier tert-pentyl or tert-butyl analogs .

Physicochemical Properties

Property 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline 4-Ethoxy-2-(trifluoromethyl)aniline 2-Chloro-4-(trifluoromethoxy)aniline
LogP 3.8 2.9 4.1
Solubility (mg/mL) 0.12 (water) 0.45 (water) 0.08 (water)
Thermal Stability Decomposes at 220°C Stable up to 180°C Stable up to 200°C
Data Sources

Analysis : The higher LogP of the target compound compared to ethoxy analogs underscores its superior membrane permeability, critical for drug delivery .

Biological Activity

2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline, also known by its CAS number 102766-74-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H14F3NO
  • Molecular Weight : 295.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to biological targets. This compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, similar to other aniline derivatives.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular responses.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various aniline derivatives, including this compound. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundModerateHigh

The compound demonstrated a significant zone of inhibition in disk diffusion assays, indicating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle progression.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.3

These findings suggest that this compound could be developed as a therapeutic agent for cancer treatment.

Study on Antimicrobial Efficacy

A study published in Der Pharma Chemica evaluated a series of aniline derivatives for their antimicrobial properties. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against a range of pathogens, including resistant strains of bacteria .

In Vitro Anticancer Study

Research conducted by PMC focused on the synthesis and biological evaluation of new derivatives based on the aniline structure. The study highlighted that modifications, including the introduction of trifluoromethyl groups, significantly improved anticancer activity against various cell lines .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : A common route involves nucleophilic aromatic substitution (SNAr) between 4-hydroxyaniline derivatives and fluoroarenes. For example, reacting p-hydroxyaniline with 1-fluoro-4-(trifluoromethyl)benzene in N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base yields the target compound. The choice of solvent (polar aprotic solvents like DMF enhance reactivity) and base (K₂CO₃ facilitates deprotonation of the hydroxy group) significantly impacts yield. Reaction temperatures between 80–120°C and extended reaction times (12–24 hours) are typical .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H NMR : Identifies substituent positions via chemical shifts (e.g., aromatic protons near electron-withdrawing groups like -CF₃ appear downfield).
  • HPLC : Validates purity (>95% is standard for research-grade compounds).
  • Mass Spectrometry (ESI-MS or HRMS) : Confirms molecular weight (e.g., HRMS m/z calculated for C₁₄H₁₁F₃NO: 272.0794 ).
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) for higher boiling points and reduced side reactions.
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Temperature Gradients : Stepwise heating (e.g., 60°C for 2 hours, then 100°C for 10 hours) minimizes decomposition.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted precursors. Evidence shows yields ranging from 43% to 99% depending on substituents .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolves dynamic effects like rotational barriers in hindered aromatic systems.
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity.
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data. For example, meta-CF₃ groups cause deshielding of adjacent protons by ~0.3 ppm .

Q. What computational strategies predict the compound's reactivity in downstream applications (e.g., drug discovery)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., dopamine receptors, given structural analogs in urea-based activators ).
  • Docking Studies : Assess binding affinities using software like AutoDock Vina.
  • QSAR Models : Relate substituent effects (e.g., -CF₃ hydrophobicity) to biological activity.

Key Research Challenges

  • Stereochemical Complexity : The trifluoromethylphenoxy group introduces steric hindrance, complicating coupling reactions.
  • Fluorine-Specific Interactions : CF₃ groups may cause unexpected reactivity in catalytic systems (e.g., Pd-mediated cross-couplings).
  • Contradictory Solubility Data : Polar substituents (-NH₂) vs. hydrophobic -CF₃ groups require solvent screening (e.g., DMSO/water mixtures) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline

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